PF-8380 hydrochloride
Description
Significance of Autotaxin (ENPP2) as a Bioactive Lipid-Metabolizing Enzyme
Autotaxin (ATX), encoded by the ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2) gene, is a secreted glycoprotein (B1211001) that is a key player in extracellular lipid signaling. mdpi.comaacrjournals.org It is a member of the ectonucleotide pyrophosphate/phosphodiesterase (ENPP) family and is found in most biological fluids. mdpi.commdpi.com The primary and most significant function of Autotaxin is its lysophospholipase D (lysoPLD) activity, which enables it to catalyze the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into the signaling lipid lysophosphatidic acid (LPA). mdpi.comaai.org This enzymatic conversion is the main source of extracellular LPA. mdpi.comacs.org
The expression of ENPP2 can be influenced by various factors, including growth factors, cytokines, and hormones. mdpi.com Originally identified as a tumor cell motility-stimulating factor, the role of ATX is now understood to be far broader. The ATX-LPA axis is integral to numerous physiological processes, including embryonic development, angiogenesis, and wound healing. mdpi.com However, dysregulation of ATX activity is linked to a range of pathologies, such as inflammation, fibrosis, cancer progression, and metabolic diseases. mdpi.comdntb.gov.ua For instance, ATX knockout mice exhibit embryonic lethality around day 9.5 due to defects in neural tube development and vascular abnormalities, highlighting its essential role in development. mdpi.comacs.org
Lysophosphatidic Acid (LPA) Signaling in Cellular Processes and Pathophysiology
Lysophosphatidic acid (LPA) is a small, ubiquitous glycerophospholipid that acts as a potent extracellular signaling molecule. nih.gov It exerts its diverse biological effects by binding to and activating at least six specific G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆. mdpi.comnih.gov These receptors are widely distributed across different cell types and can couple to various heterotrimeric G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs), triggering a wide array of intracellular signaling cascades. nih.govnih.gov
This signaling network influences a vast range of fundamental cellular functions, including proliferation, survival, migration, morphological changes, and differentiation. nih.gov Consequently, LPA signaling is crucial for the function of virtually every organ system, including the nervous, cardiovascular, reproductive, and pulmonary systems. nih.gov Disturbances in LPA signaling are implicated in the pathophysiology of numerous diseases. nih.gov Aberrant LPA levels or receptor activity have been linked to neurodevelopmental disorders, neuropathic pain, fibrosis, infertility, and the initiation and progression of cancer, where it promotes tumor growth, metastasis, and therapeutic resistance. mdpi.comnih.govnih.gov For example, in lung cancer models, the genetic deletion of Enpp2 or Lpar1 (the gene for the LPA₁ receptor) was found to reduce the severity of the disease. aacrjournals.org
PF-8380 Hydrochloride as a Pioneering Small Molecule Autotaxin Inhibitor in Preclinical Research
PF-8380 is a potent and specific, non-lipid small molecule inhibitor of Autotaxin. nih.govechelon-inc.com Its development has been a significant milestone in studying the ATX-LPA axis, providing a crucial tool for preclinical research. nih.gov By inhibiting the lysoPLD activity of ATX, PF-8380 effectively blocks the production of LPA from LPC, thereby allowing researchers to probe the downstream consequences of this inhibition in various disease models. nih.govcaymanchem.com
In preclinical studies, PF-8380 has demonstrated high potency, effectively inhibiting ATX both in isolated enzyme assays and in more complex biological systems like whole blood. echelon-inc.commedchemexpress.com Its use has been pivotal in confirming the role of the ATX-LPA axis in conditions like inflammation, cancer, and pain. nih.govcaymanchem.com For example, research in glioblastoma models has shown that inhibiting ATX with PF-8380 can enhance the efficacy of radiation therapy. nih.gov The inhibitor was found to decrease cancer cell survival, migration, and invasion, and to disrupt radiation-induced angiogenesis. nih.govmedchemexpress.com These findings underscore the value of PF-8380 as a pioneering chemical probe to explore the therapeutic potential of targeting Autotaxin. nih.govscilit.com
Research Findings on PF-8380
Preclinical investigations have provided significant data on the inhibitory profile of PF-8380 and its effects on cancer cell biology.
Table 1: Inhibitory Potency of PF-8380 against Autotaxin This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of PF-8380 in different experimental setups. The data illustrates its high potency at the enzymatic and cellular levels.
| Assay Type | Target Species | Substrate | IC₅₀ |
| Isolated Enzyme Assay | Human | Not Specified | 2.8 nM |
| Isolated Enzyme Assay | Rat | FS-3 | 1.16 nM |
| Human Whole Blood | Human | Endogenous | 101 nM |
| Data sourced from multiple studies. caymanchem.commedchemexpress.comselleckchem.com |
Table 2: Effect of PF-8380 on Glioblastoma (GBM) Cell Lines In Vitro This table details the impact of PF-8380, particularly in combination with radiation, on key cellular processes associated with cancer progression in two different glioblastoma cell lines.
| Cell Line | Treatment | Endpoint | Result | Percent Reduction (%) |
| GL261 (murine) | PF-8380 + Radiation | Migration | Decreased | 33.0% |
| U87-MG (human) | PF-8380 + Radiation | Migration | Decreased | 17.9% |
| GL261 (murine) | PF-8380 + Radiation | Invasion | Decreased | 35.6% |
| U87-MG (human) | PF-8380 + Radiation | Invasion | Decreased | 31.8% |
| The values represent the additional reduction in migration or invasion when PF-8380 was added prior to radiation, compared to radiation alone. medchemexpress.com |
Properties
Molecular Formula |
C22H22Cl3N3O5 |
|---|---|
Molecular Weight |
514.79 |
Origin of Product |
United States |
Molecular Mechanism of Autotaxin Inhibition by Pf 8380 Hydrochloride
Direct Inhibition of Autotaxin Lysophospholipase D Activity
PF-8380 acts as a substrate-competitive and tight-binding inhibitor of autotaxin's lysophospholipase D (lysoPLD) activity. nih.gov Autotaxin, a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (NPP) family, is the primary producer of extracellular LPA. nih.govmdpi.com The inhibitory action of PF-8380 directly targets the enzymatic function responsible for this synthesis.
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA) and choline. nih.govnih.govscilit.com This lysoPLD activity is the principal route for extracellular LPA production in vivo. nih.gov PF-8380 specifically targets this catalytic conversion. nih.govscilit.com By inhibiting the hydrolysis of LPC, PF-8380 effectively blocks the production of LPA, which is a critical mediator involved in numerous cellular processes such as proliferation, migration, and angiogenesis. nih.govnih.gov The inhibitor's efficacy is directly linked to its ability to prevent ATX from processing its primary substrate, LPC. nih.gov
The potency of PF-8380 as an autotaxin inhibitor has been quantified in various in vitro assays using purified enzymes. These studies consistently demonstrate its high affinity and inhibitory capacity, with IC₅₀ values in the low nanomolar range. The compound acts as a potent, substrate-competitive inhibitor of ATX. nih.gov
Key findings from these assays show that PF-8380 inhibits human autotaxin with an IC₅₀ of 2.8 nM and rat autotaxin with an IC₅₀ of 1.16 nM when using the synthetic substrate FS-3. medchemexpress.comselleckchem.com The potency is maintained when using the natural substrate, lysophosphatidylcholine (LPC). medchemexpress.com The data from various purified enzyme assays highlight the compound's direct and powerful effect on autotaxin's catalytic function.
Table 1: In Vitro Enzyme Inhibition Kinetics of PF-8380
Reduction of Extracellular Lysophosphatidic Acid Levels
The direct inhibition of autotaxin's enzymatic activity by PF-8380 translates to a functional reduction in the levels of its product, LPA, in various biological contexts. This has been demonstrated in both in vitro cellular models and in vivo animal studies.
In systems containing whole cells, PF-8380 effectively inhibits autotaxin activity. In human whole blood, PF-8380 inhibits ATX with an IC₅₀ of 101 nM. nih.govmedchemexpress.comselleckchem.comcaymanchem.com This demonstrates its ability to function in a complex biological matrix.
Furthermore, studies using cancer cell lines have shown the downstream functional consequences of this inhibition. In human and murine glioblastoma cell lines (U87-MG and GL261), treatment with 1 µM PF-8380 resulted in decreased cell migration and invasion. nih.govmedchemexpress.com Similarly, in a murine microglia cell line (BV-2), PF-8380 at concentrations of 1 µM and 10 µM attenuated lipopolysaccharide-induced pro-inflammatory responses. mdpi.com These effects are attributed to the reduction of LPA production in the cellular microenvironment. nih.gov
The ability of PF-8380 to reduce LPA levels has been robustly confirmed in several animal models, demonstrating its pharmacological activity in a whole-organism context.
In a rat model of inflammation (carrageenan-induced air pouch), oral administration of PF-8380 at 30 mg/kg led to a greater than 95% reduction of LPA levels in both blood plasma and the inflammatory fluid at the site of inflammation within three hours. nih.govcaymanchem.com This indicates that autotaxin is the primary source of LPA under these inflammatory conditions. nih.gov
Studies in mice have yielded similar results. A single intravenous dose of 30 mg/kg PF-8380 resulted in a significant decrease in the plasma concentrations of most major LPA species within 10 minutes. nih.gov Additionally, when administered orally to mice, PF-8380 was shown to cross the blood-brain barrier, accumulate in the brain, and lead to a corresponding decrease in brain LPA levels. mdpi.com
Table 2: In Vivo Effects of PF-8380 on LPA Levels
Structural Basis of Autotaxin-PF-8380 Hydrochloride Interaction
The high potency and specificity of PF-8380 are rooted in its precise molecular interactions with the autotaxin enzyme, as revealed by co-crystal structures. nih.gov PF-8380 is a substrate-competitive inhibitor that binds within the enzyme's active site, mimicking the binding of the natural substrate, LPC. nih.govnih.gov The molecule's structure can be conceptually divided into three key components that dictate its binding: a lipophilic tail, a core spacer, and an acidic head group. nih.govmdpi.com
Lipophilic Tail: The 3,5-dichlorophenyl group of PF-8380 serves as the lipophilic tail. nih.govmdpi.com This portion anchors the inhibitor within a deep hydrophobic pocket in the autotaxin active site. nih.govmdpi.com It establishes critical hydrophobic interactions with amino acid residues such as Leu213, Phe273, and Phe274. mdpi.commdpi.com
Core Spacer: A central piperazine (B1678402) ring acts as a spacer, providing the necessary conformational rigidity and orientation to position the head and tail groups for optimal interaction with their respective binding sites within the enzyme. nih.govmdpi.com
Acidic Head Group: The benzoxazolone head group is the acidic portion of the molecule. nih.govmdpi.com This group extends into the hydrophilic core of the active site, where it forms crucial interactions with the two catalytic zinc ions (Zn²⁺). nih.govnih.govmdpi.com Specifically, the benzoxazolone nitrogen engages one of the catalytic zinc ions through an electrostatic interaction, which is believed to be a key contributor to the compound's high potency. nih.gov
Hydrogen Bonding: In addition to these interactions, the carbamate (B1207046) carbonyl group of PF-8380 acts as a hydrogen bond acceptor, forming a hydrogen bond with the amino group of the residue Trp275. nih.govmdpi.com
These combined interactions allow PF-8380 to occupy the active site with high affinity, effectively blocking access for the LPC substrate and inhibiting the catalytic function of autotaxin. nih.govnih.gov
Binding Site Characterization (e.g., catalytic site, hydrophobic pocket)
The binding site of autotaxin is a complex, tripartite structure that accommodates the inhibitor PF-8380. nih.govnih.gov This site consists of a catalytic domain, a hydrophobic pocket, and a hydrophilic core through which the inhibitor extends. nih.gov
The catalytic site is a critical region for the enzyme's hydrolytic activity and contains two conserved zinc ions. nih.gov The benzoxazolone nitrogen atom of PF-8380 directly engages one of these catalytic zinc ions through an electrostatic interaction. nih.gov This interaction with the metal ion is a key contributor to the high potency of the inhibitor. nih.gov
| Binding Site Feature | Description | Role in PF-8380 Inhibition |
| Catalytic Site | Contains two zinc ions essential for the hydrolysis of LPC. nih.gov | The benzoxazolone nitrogen of PF-8380 forms an electrostatic interaction with one of the zinc ions. nih.gov |
| Hydrophobic Pocket | A lipophilic cavity adjacent to the active site. nih.govnih.gov | The dichlorophenyl tail of PF-8380 anchors within this pocket, stabilizing the inhibitor's binding. nih.gov |
| Hydrophilic Core | A region connecting different parts of the binding site. | PF-8380 extends through this core to engage both the catalytic and hydrophobic regions. nih.gov |
Key Amino Acid Residues Involved in Ligand Binding
The high-affinity binding of PF-8380 to autotaxin is mediated by a series of specific interactions with key amino acid residues within the active site. These interactions involve both hydrogen bonding and hydrophobic contacts, which collectively stabilize the inhibitor-enzyme complex.
Crystallographic studies have revealed several crucial interactions:
A hydrogen bond is formed between the carbamate carbonyl group of PF-8380, which acts as a hydrogen bond acceptor, and the amino group of Trp275 . nih.gov
The inhibitor is positioned in close proximity to Thr209 , a residue located in the active site. nih.gov
Extensive hydrophobic interactions occur between the inhibitor and several non-polar residues that line the hydrophobic pocket, including Leu213 , Phe273 , and Phe274 . nih.gov Other research also highlights the importance of residues such as Phe210 , Ala217 , and Ala304 in forming this lipophilic pocket for type I inhibitors. mdpi.com
Molecular dynamics simulations have also provided insights into the residues in the vicinity of the bound inhibitor, identifying His242 , Leu243 , Gly245 , and Arg244 as being located near the binding site. nih.gov
| Amino Acid Residue | Location/Region | Type of Interaction with PF-8380 |
| Trp275 | Active Site | Hydrogen bond (with inhibitor's carbamate carbonyl). nih.gov |
| Thr209 | Active Site | Close proximity. nih.gov |
| Leu213 | Hydrophobic Pocket | Hydrophobic interaction. nih.gov |
| Phe273 | Hydrophobic Pocket | Hydrophobic interaction. nih.gov |
| Phe274 | Hydrophobic Pocket | Hydrophobic interaction. nih.gov |
| Phe210 | Hydrophobic Pocket | Contributes to the formation of the lipophilic pocket. mdpi.com |
| Ala217 | Hydrophobic Pocket | Contributes to the formation of the lipophilic pocket. mdpi.com |
| Ala304 | Hydrophobic Pocket | Contributes to the formation of the lipophilic pocket. mdpi.com |
Cellular and Subcellular Effects of Pf 8380 Hydrochloride
Modulation of Cell Proliferation and Clonogenic Survival
PF-8380 has been shown to influence the proliferative capacity and long-term survival of various cell types, particularly cancer cells. The clonogenic survival assay, a method to determine the ability of a single cell to form a colony, is a key tool in assessing these effects. mdpi.comresearchgate.net
In studies involving glioblastoma (GBM) cells, a highly aggressive form of brain cancer, PF-8380 demonstrated significant effects on clonogenic survival. nih.gov Pre-treatment of murine GL261 and human U87-MG glioblastoma cell lines with 1 μM PF-8380 followed by irradiation resulted in a marked decrease in clonogenic survival. nih.govnih.gov This suggests that inhibiting autotaxin can enhance the sensitivity of these cancer cells to radiation therapy. nih.gov Similarly, in hepatocellular carcinoma (HCC) cells, PF-8380 showed a significant reduction in cell viability in both sorafenib-susceptible and sorafenib-resistant strains. nih.gov
The inhibitory effect of PF-8380 on clonogenicity is attributed to its role in blocking the production of LPA, a known promoter of cancer cell proliferation and survival. nih.gov By reducing LPA levels, PF-8380 disrupts the signaling pathways that drive these oncogenic processes. nih.gov
Table 1: Effect of PF-8380 on Clonogenic Survival of Glioblastoma Cells
| Cell Line | Treatment | Outcome | Reference |
|---|---|---|---|
| GL261 (murine glioblastoma) | 1 μM PF-8380 + 4 Gy irradiation | Decreased clonogenic survival | nih.govnih.gov |
| U87-MG (human glioblastoma) | 1 μM PF-8380 + 4 Gy irradiation | Decreased clonogenic survival | nih.govnih.gov |
| LN229 (human glioblastoma) | PF-8380 | Less cytotoxic than some of its analogs | nih.gov |
Inhibition of Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. PF-8380 has demonstrated a significant inhibitory effect on these processes in various cancer cell models.
In studies on glioblastoma cells, the inhibition of autotaxin by PF-8380 led to a notable decrease in both cell migration and invasion. nih.gov For instance, in wound healing assays, pre-treatment of GL261 and U87-MG cells with PF-8380 before irradiation led to a significant reduction in cell migration. nih.gov Specifically, a 33% decrease in migration was observed in GL261 cells and a 17.9% decrease in U87-MG cells. nih.gov Similarly, in transwell invasion assays, PF-8380 treatment prior to irradiation resulted in a substantial decrease in the invasive capacity of these cells. nih.gov
The mechanism behind this inhibition lies in the disruption of the ATX-LPA signaling axis, which is known to promote the epithelial-mesenchymal transition (EMT), a key process in cancer cell motility and invasion. nih.gov In hepatocellular carcinoma cells, PF-8380 was found to upregulate the epithelial marker E-cadherin while downregulating mesenchymal markers like N-cadherin and Snail, effectively mitigating EMT. nih.gov
Table 2: Effect of PF-8380 on Glioblastoma Cell Migration and Invasion
| Cell Line | Assay | Treatment | Result | Reference |
|---|---|---|---|---|
| GL261 | Wound Healing | 1 μM PF-8380 + 4 Gy Irradiation | 33% decrease in migration | nih.gov |
| U87-MG | Wound Healing | 1 μM PF-8380 + 4 Gy Irradiation | 17.9% decrease in migration | nih.gov |
| GL261 | Transwell Invasion | 1 μM PF-8380 + 4 Gy Irradiation | 35.6% decrease in invasion | nih.gov |
| U87-MG | Transwell Invasion | 1 μM PF-8380 + 4 Gy Irradiation | 31.8% decrease in invasion | nih.gov |
Attenuation of Intracellular Signaling Pathways
PF-8380 exerts its cellular effects by modulating key intracellular signaling pathways that are often dysregulated in cancer.
The Akt/Protein Kinase B signaling pathway is a crucial regulator of cell survival, proliferation, and growth. frontiersin.org Studies have shown that PF-8380 can effectively attenuate the activation of this pathway. In glioblastoma cells, inhibition of autotaxin with PF-8380 was found to disrupt Akt signaling. nih.gov Specifically, pre-treatment with PF-8380 attenuated radiation-induced Akt phosphorylation in both GL261 and U87-MG cells. nih.govnih.gov This disruption of Akt signaling contributes to the observed decrease in cell survival and enhanced radiosensitivity. nih.gov The ATX-LPA axis is known to activate the PI3K/Akt pathway, and by inhibiting ATX, PF-8380 effectively blocks this activation. nih.gov
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. While the direct effects of PF-8380 on MAPK/ERK signaling are a subject of ongoing research, the inhibition of the ATX-LPA axis is known to impact this pathway. nih.gov LPA can activate MAPK/ERK signaling, and therefore, by reducing LPA levels, PF-8380 is inferred to indirectly suppress this pathway, contributing to its anti-proliferative effects. nih.gov
The RhoA signaling pathway plays a central role in regulating the actin cytoskeleton, which is essential for cell migration and invasion. While direct studies on the effect of PF-8380 on RhoA-mediated cytoskeletal remodeling are limited in the provided search results, the inhibition of the ATX-LPA axis is known to influence RhoA activity. LPA is a potent activator of RhoA, and its inhibition by PF-8380 would be expected to disrupt RhoA-mediated cytoskeletal dynamics, thereby contributing to the observed inhibition of cell migration and invasion.
Impact on Angiogenic Processes in Cellular Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. PF-8380 has been shown to have a significant impact on angiogenic processes in cellular models. nih.gov In a tumor window model using GL261 cells, the inhibition of autotaxin by PF-8380 abrogated radiation-induced tumor neovascularization by 65%. nih.govnih.gov This suggests that PF-8380 can effectively inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen. nih.gov Furthermore, pre-treatment with PF-8380 before irradiation was found to inhibit radiation-induced angiogenesis of tumor vascular endothelial cells. nih.gov This anti-angiogenic effect, combined with its other cellular impacts, highlights the potential of PF-8380 as a multi-faceted anti-cancer agent. mdpi.comnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| PF-8380 hydrochloride |
| Lysophosphatidic acid (LPA) |
| Sorafenib |
| E-cadherin |
| N-cadherin |
| Snail |
| Temozolomide (TMZ) |
| Enzastaurin (LY317615.HCl) |
| BrP-LPA |
| GLPG1690 |
| ONO-8430506 |
| S32826 |
| Etoposide |
| Cisplatin |
| Endostatin |
| Angiostatin |
Alterations in Cellular Gene Expression Profiles
The administration of this compound has been demonstrated to elicit significant alterations in the gene expression profiles of various cell types. These changes are largely attributed to its inhibitory action on autotaxin (ATX), which consequently reduces the levels of lysophosphatidic acid (LPA), a potent signaling molecule involved in numerous cellular processes. Research across different cell lines and models has highlighted the compound's ability to modulate genes involved in cancer progression, inflammation, and tissue remodeling.
Modulation of Gene Expression in Cancer Cells
In the context of oncology, PF-8380 has been shown to influence the expression of genes that are critical for tumor growth, invasion, and metastasis.
Hepatocellular Carcinoma (HCC): Studies on both sorafenib-susceptible and sorafenib-resistant HCC cell lines have revealed that PF-8380 can reverse the epithelial-mesenchymal transition (EMT), a key process in cancer cell dissemination. Treatment with PF-8380 resulted in the upregulation of the epithelial marker E-cadherin, while concurrently downregulating the mesenchymal markers N-cadherin and Snail. nih.govnih.gov These changes at the gene expression level contribute to a less invasive phenotype. Furthermore, PF-8380 was found to inhibit autophagy, a cellular recycling process that can promote cancer cell survival. This was evidenced by the dose-dependent decrease in the expression of the autophagy-related protein LC3 and an increase in p62. nih.gov
Table 1: Effect of PF-8380 on Gene Expression in Hepatocellular Carcinoma (HCC) Cells
| Cell Line | Gene | Effect of PF-8380 | Method of Analysis | Reference |
|---|---|---|---|---|
| Huh7-S (Sorafenib-susceptible) | E-cadherin | Upregulation | Real-time PCR, Western Blot | nih.govnih.gov |
| Huh7-R (Sorafenib-resistant) | E-cadherin | Upregulation | Real-time PCR, Western Blot | nih.govnih.gov |
| Huh7-S (Sorafenib-susceptible) | N-cadherin | Downregulation | Western Blot | nih.gov |
| Huh7-R (Sorafenib-resistant) | N-cadherin | Downregulation | Western Blot | nih.gov |
| Huh7-S (Sorafenib-susceptible) | Snail | Downregulation | Real-time PCR, Western Blot | nih.govnih.gov |
| Huh7-R (Sorafenib-resistant) | Snail | Downregulation | Real-time PCR, Western Blot | nih.govnih.gov |
| Huh7-S (Sorafenib-susceptible) | LC3 | Downregulation | Western Blot | nih.gov |
| Huh7-R (Sorafenib-resistant) | LC3 | Downregulation | Western Blot | nih.gov |
| Huh7-S (Sorafenib-susceptible) | p62 | Upregulation | Western Blot | nih.gov |
Glioblastoma: In glioblastoma cell lines, while comprehensive gene expression profiling data is limited, studies have shown that PF-8380, by inhibiting ATX, can modulate the expression of genes related to cell survival and angiogenesis. nih.gov
Impact on Inflammatory Gene Expression
PF-8380 has demonstrated significant effects on the expression of genes involved in the inflammatory response, particularly in immune cells like microglia.
Microglia: In lipopolysaccharide (LPS)-activated BV-2 microglia cells, a model for neuroinflammation, PF-8380 was shown to significantly reduce the gene expression of several pro-inflammatory mediators. Co-injection of LPS with PF-8380 in a mouse model also led to a significant reduction in the gene expression of these inflammatory markers in the brain. nih.gov The affected genes include inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), interleukin-6 (IL-6), and the chemokine CXCL2. nih.gov
Table 2: Effect of PF-8380 on Pro-inflammatory Gene Expression in LPS-activated Microglia
| Gene | Cell/Tissue Model | Effect of PF-8380 | Method of Analysis | Reference |
|---|---|---|---|---|
| iNOS | BV-2 microglia, Mouse brain | Downregulation | qPCR | nih.gov |
| TNFα | BV-2 microglia, Mouse brain | Downregulation | qPCR | nih.gov |
| IL-1β | Mouse brain | Downregulation | qPCR | nih.gov |
| IL-6 | Mouse brain | Downregulation | qPCR | nih.gov |
Influence on Genes Involved in Tissue Remodeling
The inhibitory effect of PF-8380 on the ATX-LPA axis also extends to the regulation of genes involved in the remodeling of the extracellular matrix.
Chondrocytes: In human osteoarthritis (OA) chondrocytes, PF-8380 has been found to reverse the expression of matrix metalloproteinase-13 (MMP-13) that is induced by leptin. caymanchem.com MMP-13 is a key enzyme responsible for the degradation of cartilage in arthritic conditions.
Muscle Progenitor Cells: Single-cell transcriptomic studies in muscle regeneration have indicated that PF-8380 can impair the proliferation of fibro-adipogenic progenitors (FAPs) and satellite cells. frontiersin.orgnih.gov This suggests that the compound influences the gene expression programs that govern the cell cycle and differentiation of these muscle progenitor cells. While specific gene targets were not fully elucidated in all contexts, the findings point to a role for the ATX-LPA pathway in modulating the genetic programs of muscle regeneration. frontiersin.orgnih.gov
Preclinical in Vitro Research Methodologies and Findings
Application in Diverse Cell Line Models
PF-8380 hydrochloride, a potent and specific inhibitor of the enzyme autotaxin (ATX), has been investigated in various preclinical in vitro settings to elucidate its therapeutic potential. echelon-inc.comcreative-enzymes.com ATX is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cancer progression and inflammation. echelon-inc.commedchemexpress.com The inhibitory action of PF-8380 on ATX effectively reduces LPA levels, thereby modulating its downstream effects. tocris.com
Glioblastoma Cell Lines (e.g., GL261, U87-MG)
Glioblastoma multiforme (GBM) is an aggressive and radio-resistant brain tumor. nih.gov Studies have utilized murine (GL261) and human (U87-MG) glioblastoma cell lines to explore the potential of PF-8380 as a radiosensitizer. nih.govnih.gov
In both GL261 and U87-MG cell lines, pretreatment with PF-8380 prior to irradiation led to several significant anti-tumor effects. nih.gov A notable decrease in clonogenic survival was observed, indicating that the inhibition of ATX enhances the cell-killing effects of radiation. nih.gov Furthermore, PF-8380 was found to reduce the migration and invasion of these glioblastoma cells. medchemexpress.comnih.gov Specifically, in transwell invasion assays, PF-8380 pretreatment followed by irradiation resulted in a significant decrease in the number of invasive cells for both GL261 and U87-MG lines. nih.gov
The compound also attenuated the radiation-induced phosphorylation of Akt, a key protein in cell survival and proliferation pathways. medchemexpress.comnih.govnih.gov These findings suggest that by inhibiting ATX, PF-8380 can disrupt the signaling pathways that contribute to the radioresistance and invasive nature of glioblastoma. nih.gov
Table 1: Effects of PF-8380 on Glioblastoma Cell Lines
| Cell Line | Treatment | Observed Effect | Reference |
|---|---|---|---|
| GL261 (murine) | 1 µM PF-8380 + 4 Gy Irradiation | Decreased clonogenic survival, 33% decrease in migration, 35.6% decrease in invasion | medchemexpress.comnih.gov |
| U87-MG (human) | 1 µM PF-8380 + 4 Gy Irradiation | Decreased clonogenic survival, 17.9% decrease in migration, 31.8% decrease in invasion | medchemexpress.comnih.gov |
| GL261 and U87-MG | PF-8380 + Irradiation | Attenuated radiation-induced Akt phosphorylation | medchemexpress.comnih.gov |
Hepatic Stellate Cells (e.g., LX2)
Hepatic stellate cells (HSCs) play a central role in the development of liver fibrosis. nih.gov The LX2 human hepatic stellate cell line is a well-established model for studying the mechanisms of hepatic fibrogenesis. sigmaaldrich.commerckmillipore.com While direct studies of PF-8380 on LX2 cells are not extensively detailed in the provided context, the known role of the ATX-LPA axis in fibrosis suggests a potential application. The ATX-LPA signaling pathway is a known pathological mediator of liver fibrosis. mdpi.com Therefore, inhibiting ATX with compounds like PF-8380 could be a therapeutic strategy to explore in the context of liver fibrosis using cell lines such as LX2.
Microglial Cells (e.g., BV2)
Microglia are the resident immune cells of the central nervous system and are implicated in neuroinflammatory processes. nih.govmdpi.com The murine microglial cell line, BV2, is commonly used to study neuroinflammation. nih.gov
Research has shown that PF-8380 can attenuate proinflammatory responses in lipopolysaccharide (LPS)-activated BV2 microglia. nih.gov LPS treatment of BV2 cells leads to an increase in ATX expression and activity, as well as the production of inflammatory mediators. nih.gov PF-8380 treatment was found to suppress the expression of Toll-like receptor 4 (TLR4) and cyclooxygenase-2 (COX-2), key molecules in the inflammatory cascade. nih.gov Furthermore, it significantly attenuated the LPS-induced secretion of various cytokines and chemokines, including TNFα, IL-6, CXCL10, CXCL2, and CCL5. nih.gov These findings indicate that PF-8380 can modulate the inflammatory phenotype of microglia, suggesting its potential in treating neuroinflammatory conditions. tocris.comnih.gov
Table 2: Effects of PF-8380 on LPS-Activated BV2 Microglial Cells
| Treatment | Observed Effect | Reference |
|---|---|---|
| 1 µM and 10 µM PF-8380 | Attenuated LPS-induced phospholipase D (PLD) activity | nih.gov |
| PF-8380 | Suppressed expression of TLR4 and COX-2 | nih.gov |
| 1 µM and 10 µM PF-8380 | Attenuated LPS-induced secretion of TNFα, IL-6, IL-1β, CXCL10, CXCL2, and CCL5 | nih.gov |
Tumor Vascular Endothelial Cells
The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. nih.gov The ATX-LPA axis is known to play a role in promoting neovascularization. nih.gov Studies investigating the effect of PF-8380 on tumor vascular endothelial cells have shown that inhibition of ATX can abrogate radiation-induced neovascularization. nih.gov In a mouse tumor vascular window model, pretreatment with PF-8380 resulted in a significant reduction in tumor vascularity. nih.govnih.gov This suggests that the action of LPA generated by ATX on the tumor endothelium is a critical component of the angiogenic response to radiation, and that inhibiting ATX with PF-8380 may be a viable strategy to stifle angiogenesis in radioresistant tumors like gliomas. nih.gov
Enzyme Activity Assays
The potency and inhibitory mechanism of PF-8380 have been characterized through various enzyme activity assays.
Fluorescent Substrate-Based Assays
Fluorescent substrate-based assays are commonly used to determine the inhibitory activity of compounds on enzymes like autotaxin. In these assays, a synthetic substrate that becomes fluorescent upon cleavage by the enzyme is utilized.
PF-8380 has demonstrated potent inhibition of ATX in such assays. It exhibits a low nanomolar inhibitory concentration (IC50) against purified human ATX. creative-enzymes.comsigmaaldrich.com Specifically, using the fluorescent substrate FS-3, PF-8380 was found to inhibit rat autotaxin with an IC50 of 1.16 nM. medchemexpress.comselleckchem.com In an isolated enzyme assay, PF-8380 showed an IC50 of 2.8 nM. creative-enzymes.commedchemexpress.comtocris.comsigmaaldrich.comncats.iorndsystems.comcaymanchem.com When tested in human whole blood, the IC50 was 101 nM. medchemexpress.comtocris.comsigmaaldrich.comselleckchem.comncats.iorndsystems.com These assays confirm that PF-8380 is a highly potent inhibitor of ATX enzyme activity. sigmaaldrich.com
Table 3: Inhibitory Activity of PF-8380 in Enzyme Assays
| Assay Type | Target | Substrate | IC50 Value | Reference |
|---|---|---|---|---|
| Isolated Enzyme Assay | Human Autotaxin | FS-3 | 2.8 nM | creative-enzymes.commedchemexpress.comtocris.comsigmaaldrich.comncats.iorndsystems.comcaymanchem.com |
| Isolated Enzyme Assay | Rat Autotaxin | FS-3 | 1.16 nM | medchemexpress.comselleckchem.com |
| Human Whole Blood | Human Autotaxin | Endogenous | 101 nM | medchemexpress.comtocris.comsigmaaldrich.comselleckchem.comncats.iorndsystems.com |
| LPC Coupled Enzyme Assay | Autotaxin | LPC | 8.4 nM | nih.gov |
| Plasma Assay | Autotaxin | Endogenous | 44 nM | nih.gov |
Whole Blood Autotaxin Activity Measurement
This compound is a potent inhibitor of the enzyme autotaxin (ATX). medchemexpress.comechelon-inc.com The inhibitory activity of PF-8380 has been quantified in human whole blood, providing a more physiologically relevant measure of its potency by accounting for factors like plasma protein binding. nih.gov In an ex vivo assay where human whole blood was incubated with PF-8380 for two hours, the compound inhibited autotaxin with a half-maximal inhibitory concentration (IC₅₀) of 101 nM. medchemexpress.comcaymanchem.comnih.gov This demonstrates the compound's ability to effectively target and inhibit ATX activity within a complex biological matrix.
Research indicates a strong correlation between the inhibition of autotaxin activity in plasma and its inhibition at a localized site of inflammation. nih.gov This suggests that measurements of ATX activity in the blood can serve as a reliable indicator of the compound's pharmacodynamic effect in target tissues. nih.gov Methodologies for measuring this activity often involve quantifying the product of ATX, lysophosphatidic acid (LPA), from its substrate, lysophosphatidylcholine (B164491) (LPC). nih.gov One such method utilizes human donor plasma containing endogenous ATX and LPC, with the subsequent quantification of LPA performed by mass spectrometry. nih.gov
| Assay Type | Substrate/Enzyme Source | IC₅₀ Value | Reference |
|---|---|---|---|
| Isolated Enzyme Assay | Purified Autotaxin | 2.8 nM | medchemexpress.comcaymanchem.com |
| Isolated Enzyme Assay | Rat Autotaxin with FS-3 Substrate | 1.16 nM | medchemexpress.commedchemexpress.com |
| Human Whole Blood Assay | Endogenous Autotaxin | 101 nM | medchemexpress.comechelon-inc.com |
Functional Cellular Assays
Clonogenic survival assays are utilized to determine the ability of a single cell to proliferate and form a colony, thereby assessing the impact of substances on cell viability and reproductive integrity. mdpi.com In the context of glioblastoma (GBM), PF-8380 has been evaluated for its potential to enhance the effects of radiation therapy. nih.govnih.gov Studies involving human (U87-MG) and murine (GL261) glioblastoma cell lines have shown that pre-treatment with 1 µM PF-8380 for 45 minutes prior to irradiation (4 Gy) resulted in decreased clonogenic survival compared to radiation alone. medchemexpress.commedchemexpress.comnih.gov These experiments were conducted in co-culture systems designed to mimic the tumor microenvironment, indicating that the inhibition of autotaxin by PF-8380 can enhance radiation-induced cell death in cancer cells. nih.gov
Wound healing or scratch assays are a standard in vitro method for studying cell migration. nih.govnih.gov A "scratch" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is measured. selleckchem.com Research on glioblastoma cell lines demonstrated that inhibiting autotaxin with PF-8380 can reduce cell motility, a key process in tumor invasion. nih.govselleckchem.com When U87-MG and GL261 cells were pre-treated with 1 µM PF-8380 before being irradiated, their migratory capacity was significantly reduced. nih.govncats.io Specifically, this pre-treatment led to a 17.9% reduction in migration for U87-MG cells and a 33% decrease for GL261 cells. nih.govnih.govncats.io
Transwell invasion assays are used to evaluate the invasive potential of cancer cells through an extracellular matrix barrier, mimicking the process of metastasis. In these assays, cells are placed in an upper chamber and must invade through a Matrigel-coated membrane to reach a lower chamber containing chemoattractants. nih.gov The combination of PF-8380 and radiation has been shown to be more effective at reducing glioblastoma cell invasion than radiation alone. nih.govnih.gov In studies using GL261 cells, radiation (4 Gy) alone decreased invasion by 50%; however, pre-treatment with 1 µM PF-8380 resulted in an additional 35.6% reduction in invasion. nih.gov Similarly, for U87-MG cells, radiation alone caused a 35.6% reduction in invasion, while adding PF-8380 further decreased invasion by 31.8%. nih.govncats.io These findings highlight the role of autotaxin in tumor cell invasion and the potential of its inhibition to enhance the efficacy of radiotherapy. nih.gov
| Assay | Cell Line | Endpoint | Finding | Reference |
|---|---|---|---|---|
| Clonogenic Survival | U87-MG, GL261 | Colony Formation | Decreased survival compared to radiation alone | nih.govncats.io |
| Wound Healing/Scratch Assay | U87-MG | Cell Migration | 17.9% reduction in migration | nih.govnih.gov |
| GL261 | 33% reduction in migration | nih.govnih.gov | ||
| Transwell Invasion Assay | U87-MG | Cell Invasion | 31.8% further reduction in invasion vs. radiation alone | nih.govncats.io |
| GL261 | 35.6% further reduction in invasion vs. radiation alone | nih.govncats.io |
The 3D-collagen contraction assay is a preclinical research method used to model tissue fibrosis. In this assay, fibroblasts or myofibroblasts are embedded within a collagen gel matrix. The contraction of the gel over time, driven by the cells, serves as a measure of their contractile capacity, a key driver of fibrotic diseases. nih.gov While autotaxin and its product LPA are implicated in fibrotic processes, specific studies detailing the effects of this compound in a 3D-collagen contraction assay were not identified in the reviewed literature. However, such an assay would be a relevant platform to investigate the anti-fibrotic potential of PF-8380 by measuring its ability to reduce myofibroblast-induced collagen contraction. nih.gov
Biochemical and Molecular Readouts
The mechanism of action of PF-8380 involves several key biochemical and molecular changes. As a direct inhibitor of autotaxin's lysophospholipase D (lysoPLD) activity, its primary effect is the reduction of lysophosphatidic acid (LPA) production from lysophosphatidylcholine (LPC). medchemexpress.comnih.gov This has been confirmed in vivo, where PF-8380 administration led to a significant (>95%) decrease in LPA levels in both plasma and at sites of inflammation. caymanchem.comnih.gov
Downstream of LPA receptor signaling, PF-8380 has been shown to attenuate the radiation-induced phosphorylation of Akt, a key protein in cell survival and proliferation pathways. medchemexpress.comnih.govnih.govncats.io By abrogating this pro-survival signal, PF-8380 enhances the sensitivity of cancer cells to radiation. nih.govselleckchem.com
In other cellular contexts, PF-8380 has demonstrated further molecular effects. In human osteoarthritis chondrocytes, it was found to reverse the expression of matrix metalloproteinase-13 (MMP-13) that was induced by leptin when applied at a concentration of 10 µM. caymanchem.com Additionally, in studies with BV2 microglia cells, PF-8380 was used to investigate the ATX-LPA axis on neuroinflammation, with readouts including the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNFα) measured by qPCR. bio-techne.com
Immunoblotting for Protein Phosphorylation Status
Immunoblotting, or Western blotting, has been a critical tool in investigating the impact of PF-8380 on intracellular signaling pathways, particularly those regulated by protein phosphorylation. As PF-8380 inhibits autotaxin (ATX), it consequently reduces the production of lysophosphatidic acid (LPA), a signaling molecule known to activate various downstream pathways, including the pro-survival PI3K/Akt pathway.
In studies involving glioblastoma (GBM) cells, immunoblotting was employed to assess the phosphorylation status of Akt, a key protein kinase in this pathway. nih.gov Research showed that treatment with PF-8380 could attenuate the radiation-induced phosphorylation of Akt. nih.govmedchemexpress.comselleckchem.com In co-cultures of glioblastoma cells (U87-MG and GL261) and endothelial cells, treatment with 1 µM PF-8380 prior to irradiation led to a disruption in Akt signaling. nih.gov Specifically, the levels of phosphorylated Akt at serine 473 (pAktSer473) and threonine 308 (pAktThr308) were analyzed. nih.gov The findings indicated that inhibiting ATX with PF-8380 abrogates the radiation-induced activation of Akt, a key mechanism for enhancing the radiosensitivity of cancer cells. nih.govselleckchem.com
| Cell Line | Treatment | Target Protein | Observation | Reference |
| U87-MG (Human Glioblastoma) | 1 µM PF-8380 + 4 Gy Irradiation | pAktSer473/Thr308 | Attenuated radiation-induced phosphorylation | nih.gov |
| GL261 (Murine Glioblastoma) | 1 µM PF-8380 + 4 Gy Irradiation | pAktSer473/Thr308 | Attenuated radiation-induced phosphorylation | nih.gov |
| Huh7-S (Hepatocellular Carcinoma) | 1–10 µM PF-8380 | E-cadherin, Snail | Increased E-cadherin, Decreased Snail | nih.gov |
| Huh7-R (Sorafenib-Resistant HCC) | 1–10 µM PF-8380 | E-cadherin, Snail | Increased E-cadherin, Decreased Snail | nih.gov |
Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression
Quantitative Polymerase Chain Reaction (qPCR) has been instrumental in evaluating how PF-8380 influences the expression of specific genes at the messenger RNA (mRNA) level. This technique allows for the precise quantification of changes in gene transcription following treatment with the compound.
In cancer research, qPCR was used to measure the expression levels of ATX mRNA in glioblastoma and endothelial cells, confirming the presence of the drug's target. nih.gov Further studies on hepatocellular carcinoma (HCC) cells utilized real-time PCR to assess the impact of PF-8380 on genes associated with the epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. nih.gov In both sorafenib-susceptible (Huh7-S) and sorafenib-resistant (Huh7-R) HCC cells, treatment with PF-8380 led to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker Snail. nih.gov
In the context of neuroinflammation, qPCR was used to analyze gene expression in LPS-activated BV-2 microglia cells. nih.govbio-techne.com Treatment with PF-8380 was shown to attenuate the LPS-induced upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNFα). bio-techne.comtocris.com These findings highlight the compound's potential anti-inflammatory effects by modulating gene expression. nih.gov
| Cell/Tissue Model | Condition | Target Gene | Effect of PF-8380 | Reference |
| Glioblastoma & Endothelial Cells | Baseline | ATX | Quantification of target expression | nih.gov |
| Huh7-S & Huh7-R HCC Cells | 24-hour treatment | E-cadherin | Upregulation | nih.gov |
| Huh7-S & Huh7-R HCC Cells | 24-hour treatment | Snail | Downregulation | nih.gov |
| BV-2 Microglia | LPS-activated | iNOS, TNFα | Attenuated upregulation | bio-techne.comtocris.com |
| Mouse Brain | LPS-induced endotoxemia | iNOS, TNFα, IL-1β, IL-6, CXCL2 | Significantly attenuated upregulation | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for LPA Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive analytical technique used to quantify the levels of specific molecules within a biological sample. For PF-8380, its primary application has been to measure the concentration of lysophosphatidic acid (LPA), the product of the enzymatic activity of autotaxin. echelon-inc.com By directly measuring the levels of LPA, researchers can confirm the efficacy of PF-8380 as an ATX inhibitor in various biological contexts.
Studies have consistently used LC-MS/MS to demonstrate that PF-8380 effectively reduces LPA levels both in vitro and in vivo. tocris.com For instance, in a rat air pouch model of inflammation, oral administration of PF-8380 resulted in a greater than 95% reduction of LPA levels in both plasma and the inflammatory site exudate within three hours. nih.gov Similarly, in studies investigating the compound's ability to cross the blood-brain barrier, LC-MS/MS was used to quantify both PF-8380 and LPA concentrations in brain tissue homogenates. nih.govbio-techne.com These experiments confirmed the presence of PF-8380 in the brain and a corresponding decrease in brain LPA levels. nih.govbio-techne.com The lipid extraction for these analyses is often performed using a modified Bligh & Dyer HCl method before quantification by LC-MS/MS. nih.govbio-techne.com
| Sample Type | Animal Model | Observation | Finding | Reference |
| Plasma & Air Pouch Exudate | Rat (Air Pouch Model) | >95% reduction in LPA levels within 3 hours | Confirms potent in vivo inhibition of ATX at inflammatory sites | nih.gov |
| Plasma | Rat | Dose-dependent reduction in LPA | Established pharmacokinetic/pharmacodynamic relationship | nih.gov |
| Brain Homogenates | Mouse | PF-8380 detected in brain; LPA levels decreased | Demonstrates blood-brain barrier penetration and central nervous system activity | nih.govbio-techne.com |
| Human Whole Blood | In Vitro | IC50 of 101 nM for ATX inhibition | Quantifies potency in a complex biological matrix | medchemexpress.comselleckchem.comechelon-inc.comnih.gov |
Preclinical in Vivo Research Models and Mechanistic Therapeutic Implications
Efficacy in Glioblastoma Animal Models
Modulation of Tumor Growth and Progression in Xenograft Models
In preclinical studies utilizing mouse glioblastoma models, PF-8380 hydrochloride has shown promise in delaying tumor growth. nih.gov Specifically, in a heterotopic GL261 mouse tumor model, treatment with this compound alone resulted in a modest delay in tumor growth. nih.gov Untreated mice reached a tumor volume of 7000 mm³ in 11.2 days, while mice treated with this compound alone took 12.6 days to reach the same volume. nih.gov The combination of this compound with radiation, however, demonstrated a significantly more pronounced effect, extending the time to reach the endpoint tumor volume to over 32 days. nih.govnih.gov
Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, are increasingly used to guide drug development and identify molecular signatures of glioblastoma. frontiersin.orgmdpi.com These models are valuable for assessing the efficacy of new therapeutic approaches in a setting that closely mimics the human disease. frontiersin.org While specific studies on this compound in PDX models were not detailed in the provided search results, the established efficacy in other xenograft models suggests a strong rationale for its evaluation in these more clinically relevant systems. nih.govfrontiersin.org
Table 1: Effect of PF-8380 on Tumor Growth in GL261 Xenograft Model
| Treatment Group | Time to Reach 7000 mm³ Tumor Volume (Days) |
|---|---|
| Untreated Control | 11.2 |
| PF-8380 alone | 12.6 |
| Radiation alone | 23.2 |
Enhancement of Radiosensitivity in Glioma Models
A key finding in glioblastoma research is the ability of this compound to enhance the sensitivity of tumor cells to radiation therapy. nih.govnih.gov Pre-treatment with PF-8380 before irradiation led to a significant delay in tumor growth compared to radiation alone. nih.gov This suggests that inhibiting autotaxin can make glioblastoma cells more susceptible to the cell-killing effects of radiation. nih.gov The mechanism behind this radiosensitization involves the disruption of downstream signaling pathways, such as the radiation-induced activation of Akt, a protein involved in cell survival. nih.govnih.gov
Anti-angiogenic Effects within the Tumor Microenvironment (e.g., dorsal window model)
The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and survival. Autotaxin has been implicated in this process. nih.gov To investigate the anti-angiogenic effects of this compound, researchers have utilized the dorsal window model. nih.gov In this model, treatment with this compound prior to irradiation was found to abrogate radiation-induced tumor neovascularization, with a 65% reduction compared to mice that received radiation alone. nih.govnih.gov Interestingly, this compound alone modestly increased tumor-associated vascularity by 20%, while radiation alone led to a 27% increase. nih.gov However, the combination of PF-8380 and radiation resulted in a nearly 48% decrease in vascularity compared to the control group. medchemexpress.com This indicates that the primary anti-angiogenic benefit of PF-8380 is realized when used in conjunction with radiation therapy. nih.gov
Investigation in Inflammatory Disease Models
Beyond its applications in oncology, this compound has shown significant efficacy in models of inflammatory diseases, primarily through its ability to inhibit the production of lysophosphatidic acid (LPA), a key signaling molecule in inflammation. nih.govechelon-inc.com
Reduction of Inflammation-Induced LPA Levels in Animal Pouch Models
In a rat air pouch model, an established method for studying localized inflammation, oral administration of this compound resulted in a greater than 95% reduction in LPA levels in both plasma and the inflammatory exudate within the pouch. nih.gov This demonstrates the compound's ability to effectively inhibit autotaxin activity at the site of inflammation. nih.gov The inhibition of plasma autotaxin activity was found to directly correlate with the inhibition of autotaxin at the inflammatory site. nih.gov
Attenuation of Inflammatory Hyperalgesia in Arthritis Models
The anti-inflammatory properties of this compound translate to a reduction in inflammatory pain, or hyperalgesia. nih.gov In a rat model of adjuvant-induced arthritis, this compound reduced hyperalgesia in a dose-responsive manner. researchgate.net Notably, the efficacy of this compound was comparable to that of the commonly used nonsteroidal anti-inflammatory drug (NSAID), naproxen. nih.govresearchgate.net Further studies in a collagen-induced arthritis (CIA) mouse model also demonstrated that pharmacological inhibition of ATX with PF-8380 ameliorated arthritis symptoms, including reduced hind paw swelling and suppressed bone erosion. nih.gov
Table 2: Inhibition of Inflammatory Hyperalgesia in Adjuvant-Induced Arthritis Model
| Treatment | Inhibition of Hyperalgesia (%) |
|---|---|
| PF-8380 (10 mg/kg) | Dose-responsive |
| PF-8380 (30 mg/kg) | Maximal efficacy |
Role in Liver Fibrosis Animal Models
The involvement of the autotaxin-LPA pathway in liver injury and fibrosis has positioned it as a key therapeutic target. Research using PF-8380 has provided specific insights into its effects on the progression of liver disease in established animal models.
Impact on Carbon Tetrachloride-Induced Liver Fibrosis Progression
In a murine model where liver fibrosis was induced by carbon tetrachloride (CCl₄), the administration of PF-8380 demonstrated a significant impact on the fibrotic process. Treatment with the inhibitor led to a measurable reduction in fibrosis. nih.gov Mechanistically, PF-8380 was shown to decrease the enzymatic activity of autotaxin in the plasma and lower the levels of its product, LPA, within the liver by approximately 50%. This inhibition of the ATX-LPA axis directly correlated with the attenuation of fibrosis, as observed through histopathological scoring and analysis of collagen deposition in the liver tissue. nih.gov
Differential Effects on Fibrosis, Inflammation, and Necrosis
A notable finding from the research on the CCl₄-induced liver fibrosis model was the specific effect of PF-8380. While the compound was effective in reducing the extent of fibrosis, it did not show a significant effect on the associated inflammation or necrosis within the liver. nih.gov This suggests a targeted antifibrotic action rather than a broad anti-inflammatory or cytoprotective effect in this particular model of chronic liver injury. However, in other contexts, such as a rat air pouch model of inflammation, PF-8380 demonstrated clear anti-inflammatory properties by reducing inflammatory hyperalgesia, an effect comparable to that of the nonsteroidal anti-inflammatory drug naproxen. nih.gov This highlights that the compound's effects can be context-dependent, with a pronounced and direct impact on fibrogenesis in the liver.
Exploration in Other Preclinical Pathological Contexts
The therapeutic implications of inhibiting the ATX-LPA axis with PF-8380 have been explored in several other preclinical models of disease, revealing its potential role in pulmonary, ocular, and central nervous system pathologies.
Effects on Pulmonary Fibrosis Models
In studies utilizing the bleomycin-induced model of pulmonary fibrosis, PF-8380 was investigated for its ability to mitigate lung injury. Research showed that the inhibitor abrogated the development of pulmonary fibrosis and helped prevent the severe distortion of lung architecture that is characteristic of the disease. nih.gov This finding underscores the critical role of the ATX-LPA axis in the pathogenesis of fibrotic lung disorders. However, it is worth noting that other studies have suggested that alternative, ATX-independent pathways may also contribute to LPA production in the injured lung, indicating a complex signaling environment. nih.gov
Contribution to Disease Mechanisms in Glaucoma Models
The role of PF-8380 has been examined in an experimental autoimmune glaucoma model in rats, which mimics the retinal ganglion cell (RGC) loss that occurs in human glaucoma independent of intraocular pressure. arvojournals.org RGCs are the neurons that connect the eye to the brain, and their death is a final common pathway in glaucoma, leading to vision loss. youtube.com In this model, treatment with PF-8380 offered significant neuroprotection. arvojournals.org While the disease-induced group showed a significant loss of RGCs, animals treated with PF-8380 had RGC counts that were not significantly different from healthy controls. arvojournals.org Furthermore, PF-8380 treatment prevented reactive gliosis and reduced the infiltration of microglia in the optic nerve, pointing to a mechanism that involves mitigating neuroinflammation and protecting against neurodegeneration. arvojournals.org
| Parameter | Control Group | Glaucoma Model (ONA) | Glaucoma Model + PF-8380 |
|---|---|---|---|
| Retinal Ganglion Cells (cells/mm) | 63.2 ± 11.4 | 47.3 ± 3.2 | 51.7 ± 9.7 |
| Microglia (Iba1+ cells/mm) | 13.7 ± 3.0 | 22.1 ± 7.8 | 18.0 ± 4.8 |
| Active Microglia (ED1+ cells/mm) | 1.5 ± 1.3 | 7.7 ± 6.3 | 2.5 ± 1.7 |
Data adapted from a study in an experimental autoimmune glaucoma model in rats. arvojournals.org
Brain Penetration and Central Nervous System LPA Modulation
Further evidence of its CNS activity comes from studies on glioblastoma, an aggressive brain tumor. nih.gov In mouse models of glioblastoma, PF-8380 was shown to delay tumor growth and enhance the efficacy of radiation therapy. nih.gov These findings collectively confirm that PF-8380 can penetrate the brain and effectively modulate the ATX-LPA signaling axis within the CNS, suggesting its potential for treating a range of neurological disorders.
Conceptual Advancements and Future Directions in Autotaxin Inhibition Research
PF-8380 Hydrochloride as a Pharmacological Tool for Autotaxin-LPA Axis Elucidation
This compound is a potent and specific inhibitor of autotaxin, the enzyme responsible for converting lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid mediator lysophosphatidic acid (LPA). nih.govcaymanchem.com Its efficacy has been demonstrated in various assays, exhibiting an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood. nih.govbio-techne.com This potency allows for the effective modulation of LPA levels both in vitro and in vivo, making PF-8380 an invaluable tool for studying the physiological and pathological roles of the ATX-LPA axis. bio-techne.com
Research utilizing PF-8380 has been instrumental in confirming that autotaxin is a major source of LPA during inflammation. nih.gov For instance, in a rat air pouch model of inflammation, oral administration of PF-8380 resulted in a greater than 95% reduction in both plasma and air pouch LPA levels. nih.gov This significant reduction in LPA correlated with a decrease in inflammatory hyperalgesia, highlighting the direct link between ATX activity and inflammatory pain. nih.gov
Furthermore, PF-8380 has been employed to investigate the role of the ATX-LPA axis in cancer biology. Studies have shown that ATX is overexpressed in various cancers, including glioblastoma, and is implicated in tumor progression, invasion, and angiogenesis. nih.gov The use of PF-8380 in glioblastoma cell lines (GL261 and U87-MG) demonstrated that inhibition of ATX leads to decreased cell migration, invasion, and clonogenic survival. nih.govncats.io These findings underscore the potential of ATX inhibition as a therapeutic strategy in oncology.
Unraveling Downstream Signaling Pathway Complexities Following ATX Inhibition
The inhibition of ATX by PF-8380 sets off a cascade of effects on downstream signaling pathways primarily mediated by LPA and its receptors. LPA signals through a family of G protein-coupled receptors (LPAR1-6), leading to the activation of multiple intracellular signaling pathways, including those involved in cell proliferation, survival, migration, and inflammation. echelon-inc.com
One of the key pathways affected by PF-8380-mediated ATX inhibition is the PI3K/Akt pathway. In glioblastoma cells, pre-treatment with PF-8380 was found to attenuate radiation-induced phosphorylation of Akt, a key protein in a pathway known to be associated with radioresistance. nih.gov This suggests that inhibiting the ATX-LPA axis can enhance the sensitivity of cancer cells to radiation therapy by modulating pro-survival signaling. nih.gov
Furthermore, PF-8380 has been shown to impact inflammatory signaling cascades. In a model of LPS-induced neuroinflammation in BV-2 microglia, PF-8380 attenuated the expression of pro-inflammatory markers such as iNOS, TNFα, and IL-6. nih.gov This anti-inflammatory effect is thought to occur, at least in part, through the modulation of Toll-like receptor 4 (TLR4) signaling, which can be amplified by LPA. nih.gov By reducing LPA production, PF-8380 can dampen the pro-inflammatory response triggered by stimuli like LPS.
Studies have also explored the effect of PF-8380 on other downstream targets. For example, in human osteoarthritis chondrocytes, PF-8380 was shown to reverse the leptin-induced expression of matrix metalloproteinase-13 (MMP-13), an enzyme involved in cartilage degradation. caymanchem.comrndsystems.com This finding points to a role for the ATX-LPA axis in the pathogenesis of osteoarthritis.
Methodological Innovations for Preclinical Assessment of Autotaxin Inhibitors
The development of robust preclinical assessment methods has been crucial for characterizing the efficacy of autotaxin inhibitors like PF-8380. A key aspect of this assessment is the establishment of a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship. Studies with PF-8380 have demonstrated a close correlation between the plasma concentration of the inhibitor, the inhibition of ATX activity in plasma and at the site of inflammation, and the reduction in LPA levels. nih.gov This relationship indicates that LPA is rapidly formed and degraded in vivo, highlighting the need for sustained inhibitor exposure to maintain therapeutic efficacy. nih.gov
Innovative in vivo models have been instrumental in evaluating the therapeutic potential of PF-8380. The rat air pouch model, for instance, has been effectively used to simultaneously measure LPA levels in both plasma and the inflammatory exudate, providing a comprehensive picture of the inhibitor's effect on both systemic and localized ATX activity. nih.gov
For cancer research, the use of orthotopic tumor models and dorsal skin fold window chambers has allowed for the real-time evaluation of the effects of ATX inhibition on tumor growth, invasion, and angiogenesis. nih.gov In glioblastoma models, pre-treatment with PF-8380 before irradiation not only delayed tumor growth but also abrogated radiation-induced neovascularization. nih.gov
Q & A
Q. What are the recommended in vitro assay conditions for evaluating PF-8380 hydrochloride’s inhibitory activity against autotaxin (ATX)?
- Methodological Answer : this compound is typically evaluated using recombinant ATX enzyme assays. Isolated enzyme assays (e.g., using human ATX) should be conducted in buffer systems containing 100 mM Tris-HCl (pH 7.4), 5 mM CaCl₂, 0.01% Triton X-100, and 500 μM lysophosphatidylcholine (LysoPC) as a substrate. IC₅₀ values are determined via fluorescence-based detection of choline release or LPA production. Include positive controls like HA130 (a known ATX inhibitor) and negative controls (vehicle-only reactions) to validate assay robustness. For cellular assays, use human whole blood or cancer cell lines (e.g., A2058 melanoma) with LPA quantification via LC-MS/MS .
Q. How should this compound be solubilized and stored to maintain stability in experimental settings?
- Methodological Answer : this compound is soluble in DMSO (up to 10 mM stock solutions). For aqueous solutions, dilute in PBS with ≤0.1% DMSO to avoid solvent toxicity. Store lyophilized powder at -20°C in desiccated conditions. For short-term use (≤1 week), stock solutions in DMSO can be stored at 4°C. Confirm stability via HPLC or LC-MS analysis before critical experiments to rule out degradation, especially in long-term cell culture studies .
Q. What experimental controls are essential when studying this compound’s effects in in vivo models?
- Methodological Answer : Include vehicle controls (e.g., saline with equivalent DMSO concentrations) and comparator compounds (e.g., HA130 or GLPG1690 for ATX inhibition). Monitor baseline LPA levels in plasma/tissue pre- and post-administration. For pharmacokinetic studies, measure plasma half-life, bioavailability, and tissue distribution using validated LC-MS/MS methods. Ensure animal models (e.g., fibrosis or cancer xenografts) are genetically characterized to confirm ATX pathway relevance .
Advanced Research Questions
Q. How can researchers address discrepancies between this compound’s in vitro IC₅₀ (2.8 nM) and reduced potency in human whole blood (IC₅₀ 101 nM)?
- Methodological Answer : The reduced efficacy in whole blood is attributed to protein binding (e.g., albumin) and substrate competition from endogenous LysoPC. To mitigate this:
Q. What strategies optimize this compound’s selectivity over related metabolic enzymes (e.g., PDE4 or phospholipases)?
- Methodological Answer : Profile PF-8380 against enzyme panels (e.g., PDE1-11, phospholipase A₂) using competitive activity assays. For PDE4, use cAMP-specific immunoassays with Rolipram as a control. Structural analysis (e.g., molecular docking) can identify residues critical for ATX binding vs. off-target enzymes. Cross-validate selectivity using knockout cell lines or siRNA-mediated ATX knockdown to isolate pathway-specific effects .
Q. How can researchers resolve conflicting data on PF-8380’s role in cancer progression vs. fibrosis models?
- Methodological Answer : Context-dependent effects may arise from differential LPA receptor (LPAR1-6) expression across tissues. Perform transcriptomic profiling (RNA-seq) of target tissues to map LPAR subtypes. Use LPAR antagonists (e.g., Ki16425) to dissect receptor-specific contributions. In fibrosis models, combine PF-8380 with TGF-β inhibitors to assess synergy; in cancer models, test combinatorial efficacy with chemotherapy agents .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values with 95% confidence intervals. Apply the Hill equation for sigmoidal curves. For in vivo studies, use ANOVA with post-hoc Tukey tests for multi-group comparisons. Include power analysis during experimental design to ensure adequate sample sizes. Report raw data and normalization methods (e.g., baseline LPA levels) to enhance reproducibility .
Q. How can researchers validate this compound’s target engagement in complex biological systems?
- Methodological Answer : Employ orthogonal methods:
- Biochemical : Measure LPA reduction in plasma via LC-MS/MS.
- Genetic : Use ATX-knockout models or siRNA to confirm phenotype rescue.
- Pharmacological : Compare results with irreversible ATX inhibitors (e.g., PAT-048).
- Imaging : Utilize fluorescent LPA probes (e.g., DG8.3) in live-cell imaging .
Integration with Broader Research
Q. How can this compound be used to study evolutionary variations in ATX-LPA signaling pathways?
- Methodological Answer : Compare ATX orthologs across species (e.g., human vs. zebrafish) using phylogenetic analysis and recombinant enzyme assays. Test PF-8380’s cross-species efficacy to infer conserved binding motifs. In evolutionary models (e.g., Drosophila), overexpress ATX and assess phenotypic rescue with PF-8380 to evaluate functional conservation .
Q. What methodologies support the integration of PF-8380 findings with omics datasets (e.g., transcriptomics or metabolomics)?
- Methodological Answer :
Pair ATX inhibition with RNA-seq to identify downstream LPA-regulated genes. For metabolomics, quantify LPA species and related lipids (e.g., S1P) via untargeted LC-MS. Use pathway enrichment tools (e.g., MetaboAnalyst, GSEA) to map PF-8380’s systemic effects. Cross-reference with clinical datasets (e.g., fibrotic patient biopsies) to prioritize translational targets .用它!帮你看懂文献数据图,更好描述实验结果00:17
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

